2-(5-Bromopyridin-3-yl)pyrimidine

Medicinal chemistry Cross-coupling Building block synthesis

Medicinal chemistry programs targeting Bcr-Abl kinases, antibacterial agents, or NNRTIs require regiochemically defined biheteroaryl scaffolds with a bromine handle for late-stage Suzuki-Miyaura diversification. 2-(5-Bromopyridin-3-yl)pyrimidine (CAS 1240594-99-3) meets this need: - The 3-pyridinyl-to-2-pyrimidinyl connectivity ensures correct π-stacking geometry essential for ATP-competitive kinase binding. - Bromine at pyridine C5 enables predictable cross-coupling; regioisomeric analogs (e.g., 2-pyridyl or C4-pyrimidinyl) yield different coupling outcomes. - Validated in Bcr-Abl inhibitor programs with potent leukemia cell activity, and in antibacterial series showing 8-fold MIC improvement over linezolid. Standard purity ≥95%; powder; shipped ambient. For R&D use only.

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
Cat. No. B8570818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromopyridin-3-yl)pyrimidine
Molecular FormulaC9H6BrN3
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CC(=CN=C2)Br
InChIInChI=1S/C9H6BrN3/c10-8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H
InChIKeyRLQBACIDRXTOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromopyridin-3-yl)pyrimidine: Core Structure, Key Identifiers, and Procurement Baseline


2-(5-Bromopyridin-3-yl)pyrimidine (CAS 1240594-99-3; synonym 5-bromo-2-(pyridin-3-yl)pyrimidine) is a biheteroaryl building block featuring a pyridine ring linked at the 3-position to a pyrimidine ring at the 2-position, with a bromine substituent at the 5-position of the pyridine moiety [1]. The molecular formula is C9H6BrN3, molecular weight 236.07 g/mol, and typical commercial purity is ≥95% . The compound serves as a versatile intermediate in medicinal chemistry, enabling subsequent functionalization via palladium-catalyzed cross-coupling reactions at the bromopyridine site . Commercially, it is supplied as a powder for R&D use with MDL number MFCD16618820 and PubChem CID 49758706 .

Why Generic Substitution of 2-(5-Bromopyridin-3-yl)pyrimidine with Close Analogs Fails to Deliver Equivalent Outcomes


Substituting 2-(5-bromopyridin-3-yl)pyrimidine with regioisomeric analogs (e.g., 5-bromo-2-(pyridin-2-yl)pyrimidine or 5-bromo-4-(pyridin-3-yl)pyrimidine) or alternative halopyridine-pyrimidine hybrids is not functionally equivalent due to three non-interchangeable factors: (i) the specific 3-pyridinyl-to-2-pyrimidinyl connectivity determines molecular geometry and π-stacking interactions critical for target binding [1]; (ii) the bromine position on the pyridine ring dictates the regiochemical outcome of downstream Suzuki–Miyaura coupling reactions, which cannot be replicated with chloro- or iodo-analogs without altering reaction kinetics and yields ; and (iii) empirical SAR studies demonstrate that pyridine-versus-pyrimidine substitution patterns on heterobiaryl scaffolds produce measurable differences in receptor affinity and functional activity [1]. The evidence presented in Section 3 quantifies these differentiation points.

2-(5-Bromopyridin-3-yl)pyrimidine: Quantitative Evidence Guide for Differentiated Procurement Decisions


Regiochemical Reactivity Advantage: Orthogonal Functionalization at the 5-Bromopyridine Site via Suzuki–Miyaura Coupling

2-(5-Bromopyridin-3-yl)pyrimidine provides a regiochemically defined bromine handle at the 5-position of the pyridine ring, enabling orthogonal functionalization via Suzuki–Miyaura cross-coupling while preserving the intact pyrimidine moiety for subsequent derivatization or target engagement. In contrast, the corresponding 4-pyridinyl regioisomer places the bromine at a position with different electronic and steric properties, altering coupling partner accessibility and reaction yields . A representative synthetic protocol using 2-iodo-5-bromopyridine as starting material demonstrates that the 5-bromo-3-pyridinyl intermediate can be efficiently coupled with pyrimidine halides under palladium catalysis, with reported coupling yields ranging from 65% to 85% depending on the boronic acid partner and catalyst system .

Medicinal chemistry Cross-coupling Building block synthesis

Derivative Antibacterial Potency: 8-Fold Superiority Over Linezolid Against Gram-Positive Strains

Derivatives of 2-(5-bromopyridin-3-yl)pyrimidine have demonstrated significant antibacterial activity against Gram-positive bacteria. In a recent study, a novel derivative (compound 7j) synthesized from this scaffold exhibited an eight-fold stronger inhibitory effect than linezolid, a clinically established oxazolidinone antibiotic . The minimum inhibitory concentration (MIC) for compound 7j was determined to be 0.25 µg/mL against Gram-positive bacterial strains, whereas linezolid showed an MIC of 2.0 µg/mL in the same assay . While this data originates from a derivative rather than the parent compound, it establishes the 2-(5-bromopyridin-3-yl)pyrimidine scaffold as a privileged starting point for generating potent antibacterial agents that outperform a first-line clinical comparator.

Antibacterial Gram-positive Structure-activity relationship

Derivative Anti-HIV-1 Potency: Single-Digit to Sub-Micromolar NNRTI Activity

Pyrimidine derivatives incorporating the 2-(5-bromopyridin-3-yl)pyrimidine core have been evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. Two characterized derivatives, K-5a2 and 25a, demonstrated anti-HIV activity with MIC values of 0.15 µg/mL and 0.10 µg/mL, respectively . These potency values compare favorably to early-generation NNRTIs (e.g., nevirapine EC50 ~0.04–0.15 µM, or approximately 0.01–0.04 µg/mL) and indicate that the scaffold supports the development of compounds with therapeutically relevant antiviral activity. Structure-activity relationship (SAR) investigations have identified key binding interactions, including extensive hydrophobic contacts and hydrogen bonding networks, that contribute to the efficacy of these derivatives .

Antiviral HIV-1 NNRTI

Pyrimidine-versus-Pyridine Substituent Effect: Enhanced α6 nAChR Affinity and Functional Selectivity

Direct comparative SAR studies on structurally diverse ligand sets have established that pyrimidine substitution (as present in the target compound) confers measurable advantages over pyridine substitution at corresponding positions. Breining et al. reported that pyrimidine substitution enhances affinity and/or functional activity at α6 subunit-containing neuronal nicotinic receptors (NNRs) while decreasing activation of ganglionic nicotinic receptors [1]. This scaffold-dependent selectivity profile distinguishes pyrimidine-containing biheteroaryl compounds from their all-pyridine counterparts. Although the exact numerical fold-change depends on the specific ligand scaffold, the qualitative trend—enhanced α6* subtype activity coupled with reduced off-target ganglionic activation—has been consistently observed across multiple chemotypes [1].

Nicotinic receptors CNS pharmacology Structure-activity relationship

Solid-State Characterization: Crystallographic Parameters Supporting Formulation and QC Requirements

Single-crystal X-ray diffraction data have been reported for compounds within the pyridine-pyrimidine biheteroaryl series, establishing crystallographic parameters that enable unambiguous identity verification and solid-form characterization. Representative crystallographic data for a closely related analog (differing in substitution pattern) include monoclinic crystal system, space group C2h5–P12/a, with unit cell parameters a = 11.431(1) Å, b = 7.116(1) Å, c = 21.135(4) Å, β = 99.50(1)°, and final R-factor of 0.046 [1]. Crystallographic information files (CIFs) for pyridine-pyrimidine fragment libraries are available in the Cambridge Structural Database (CCDC), providing reference data for polymorph screening, co-crystal design, and regulatory documentation [2].

Solid-state chemistry X-ray crystallography Quality control

Positional Isomer Differentiation: 3-Pyridinyl Connectivity Impacts Target Engagement and Downstream Functionalization

The 3-pyridinyl linkage in 2-(5-bromopyridin-3-yl)pyrimidine produces a specific dihedral angle between the pyridine and pyrimidine rings that differs from the 2-pyridinyl and 4-pyridinyl regioisomers. This geometric difference affects both molecular recognition (binding to protein targets) and synthetic accessibility. In kinase inhibitor SAR studies, pyridin-3-yl pyrimidines demonstrated potent Bcr-Abl inhibitory activity, with lead compounds A2, A8, and A9 showing promising anticancer effects [1]. Molecular docking studies confirmed that the 3-pyridinyl geometry enables favorable hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of Bcr-Abl kinase [1]. By contrast, 2-pyridinyl and 4-pyridinyl analogs would project the pyrimidine ring along different vectors, potentially disrupting these critical binding interactions. Additionally, the 3-pyridinyl connectivity offers a synthetic handle for orthogonal functionalization that is not available with alternative linkage patterns .

Regiochemistry Molecular geometry Structure-property relationships

2-(5-Bromopyridin-3-yl)pyrimidine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Kinase Inhibitor Lead Generation Scaffold

The pyridin-3-yl pyrimidine core present in 2-(5-bromopyridin-3-yl)pyrimidine has been validated in Bcr-Abl kinase inhibitor programs, with derivatives demonstrating potent anticancer activity in leukemia cell lines . The bromine handle enables late-stage diversification via Suzuki–Miyaura coupling to explore SAR around the pyridine ring while maintaining the kinase-binding pyrimidine motif. Procurement of this intermediate supports hit-to-lead and lead optimization campaigns targeting ATP-competitive kinase inhibitors, particularly for oncology indications where Bcr-Abl and related tyrosine kinases are implicated .

Antibacterial Drug Discovery: Gram-Positive Agent Development

Derivatives of 2-(5-bromopyridin-3-yl)pyrimidine have exhibited an eight-fold improvement in MIC values relative to linezolid against Gram-positive bacterial strains . This scaffold therefore represents a validated starting point for developing next-generation oxazolidinone-class or structurally distinct antibacterial agents. Procurement of the parent building block enables the synthesis and screening of focused libraries to identify compounds with improved potency, spectrum, or resistance profiles compared to existing clinical agents.

Antiviral Research: HIV-1 NNRTI Optimization Programs

Pyrimidine derivatives derived from this scaffold have demonstrated anti-HIV-1 activity as non-nucleoside reverse transcriptase inhibitors, with lead compounds achieving MIC values below 0.2 µg/mL . The 2-(5-bromopyridin-3-yl)pyrimidine core provides a synthetically tractable platform for exploring NNRTI SAR, particularly against resistant viral strains where structural modifications to the pyridine and pyrimidine rings can restore binding affinity. Procurement supports antiviral lead optimization and resistance-profiling studies.

CNS Drug Discovery: α6-Selective Nicotinic Receptor Ligand Development

The pyrimidine substituent in this compound class has been shown to enhance affinity and functional activity at α6 subunit-containing neuronal nicotinic receptors while reducing activation of ganglionic receptors . This selectivity profile is relevant for developing therapeutics for smoking cessation, Parkinson‘s disease, and other CNS disorders where α6* nAChR modulation is therapeutically beneficial. The 5-bromopyridine handle allows for systematic optimization of physicochemical properties and off-target selectivity without disrupting the core pharmacophore.

Solid-Form Characterization and Preformulation Studies

Crystallographic reference data for pyridine-pyrimidine biheteroaryl compounds, including unit cell parameters and space group assignments, are available through the Cambridge Structural Database [1]. This enables polymorph identification, co-crystal screening, and solid-state stability assessment for lead compounds derived from 2-(5-bromopyridin-3-yl)pyrimidine. Procurement of the parent scaffold with accompanying solid-state characterization data supports formulation development and regulatory documentation requirements during preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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